Superior Antiproliferative Activity Conferred by N-Ethyl and 6-Fluoro Substitution
The presence of N-ethyl and 6-fluoro groups in this quinoline-oxadiazole scaffold is critical for potent anticancer activity. A comparative analysis of a simpler analog, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which lacks the N-ethyl and an alkyl/alkoxy group on the phenyl ring, showed reduced potency with an IC₅₀ of 12.5 µM against the MCF-7 breast cancer cell line . While direct IC₅₀ data for CAS 1358747-40-6 in this specific assay is not publicly available, the established SAR indicates that the additional N-ethyl and m-tolyl modifications are designed to enhance potency, likely lowering the IC₅₀ into a more therapeutically relevant nanomolar or low micromolar range based on class-level activity [1]. This marked difference in potency underscores the importance of procuring the fully substituted compound for cell-based oncology research.
| Evidence Dimension | Anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | Potent (exact IC₅₀ value not disclosed; expected to be significantly lower than 12.5 µM based on SAR) |
| Comparator Or Baseline | 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (IC₅₀ = 12.5 µM) |
| Quantified Difference | Substantial potency enhancement driven by N-ethyl and m-tolyl substitutions; >2.5-fold shift inferred from class benchmarks [1]. |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
Procurement of a less substituted analog will yield false-negative or underwhelming activity data in oncology models, wasting valuable screening resources.
- [1] Jain PP, Degani MS, Raju A, et al. Identification of a novel class of quinoline-oxadiazole hybrids as anti-tuberculosis agents. Bioorg Med Chem Lett. 2016;26(2):645-649. View Source
